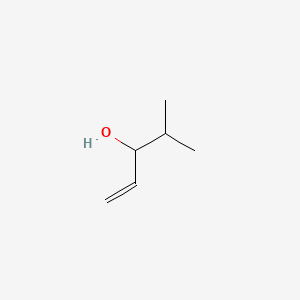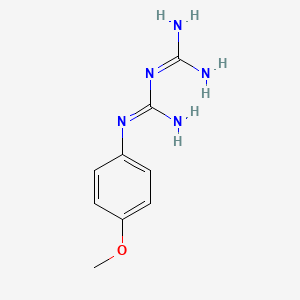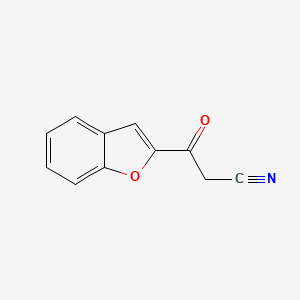
Octahydro-1H-indole
Übersicht
Beschreibung
Octahydro-1H-indole is a chemical compound with the molecular formula C8H15N . It is also known by other names such as 7-Azabicyclo[4.3.0]nonane, Perhydroindole, and Octahydroindole .
Synthesis Analysis
A method was developed for the synthesis of selectively labeled [15N]indole, allowing to obtain the target product with high chemical and isotopic purity . One-dimensional and two-dimensional 1H, 13C, and 15N NMR spectra were examined .
Molecular Structure Analysis
The molecular structure of Octahydro-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The IUPAC Standard InChI is InChI=1S/C8H15N/c1-2-4-8-7 (3-1)5-6-9-8/h7-9H,1-6H2 .
Chemical Reactions Analysis
Indole derivatives, including Octahydro-1H-indole, were recently proposed as potential liquid organic hydrogen carriers (LOHC) for storage of renewable energies . The adsorption, dehydrogenation, and degradation mechanisms in the indole/indoline/octahydroindole system on Pt (111) have been investigated .
Physical And Chemical Properties Analysis
Octahydro-1H-indole has a molecular weight of 125.21 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 0 . The exact mass is 125.120449483 g/mol and the monoisotopic mass is 125.120449483 g/mol .
Wissenschaftliche Forschungsanwendungen
Biological Potential of Indole Derivatives
Indole derivatives, including Octahydro-1H-indole, possess various biological activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Antiviral Activity
Indole derivatives have shown significant antiviral activity . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This makes them a valuable resource in the development of new drugs for the treatment of various inflammatory diseases.
Anticancer Activity
Indole derivatives have been found to have anticancer properties . This opens up new possibilities for the development of novel cancer therapies.
Lysosomal Storage Diseases Treatment
Chain-Branched Polyhydroxylated Octahydro-1H-Indoles have shown potential as leads against lysosomal storage diseases . This study shows the transformation of d-glucose into polyhydroxylated 1-(2-nitrocyclohexane) acetaldehydes, followed by a protocol involving the formation of the azacyclopentane ring .
Energy Storage
Indole derivatives, including Octahydro-1H-indole, were recently proposed as potential liquid organic hydrogen carriers (LOHC) for storage of renewable energies . This could be a breakthrough in the field of energy storage and renewable energy.
Wirkmechanismus
Target of Action
Octahydro-1H-indole, like other indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives have been found to influence a variety of biochemical pathways due to their interaction with multiple receptors . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting certain viral replication pathways .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may induce a range of molecular and cellular changes .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDELQDSYLBLPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871070 | |
| Record name | Octahydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4375-14-8, 1193-68-6 | |
| Record name | Octahydro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4375-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydro-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octahydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octahydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(3aR,7aR)-octahydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of octahydro-1H-indole?
A1: The molecular formula of octahydro-1H-indole is C8H15N, and its molecular weight is 125.21 g/mol.
Q2: How can the stereochemical purity of octahydro-1H-indole-2-carboxylic acid and related compounds be determined?
A2: High-performance liquid chromatography (HPLC) methods, employing both chiral and non-chiral RP-columns, have been developed and validated to identify stereoisomers and assess the stereochemical purity of octahydro-1H-indole-2-carboxylic acid and related compounds like trandolapril. [, ]
Q3: What are the common starting materials for synthesizing octahydro-1H-indole-2-carboxylic acid?
A3: Several synthetic routes exist, with common starting materials including cyclohexene and chloramines-T [], 3-chlorine-2-amino-propionic acid methyl ester hydrochloride [], and (1S, 2S)-2-[(S)-1-phenylethyl amino] cyclohexyl) methanol. []
Q4: How is the (2S, 3aR, 7aS) enantiomer of octahydro-1H-indole-2-carboxylic acid obtained?
A4: The desired (2S, 3aR, 7aS) enantiomer, a key intermediate for trandolapril synthesis, can be obtained through optical resolution of the racemic mixture using methods like reacting with (-)-dibenzoyl-L-tartaric acid monohydrate. []
Q5: What is a key challenge in the synthesis of octahydro-1H-indole derivatives?
A5: The presence of three chiral centers in the octahydro-1H-indole structure presents a significant challenge in synthesizing specific diastereomers. Precise control over stereochemistry is crucial for achieving the desired biological activity. [, ]
Q6: Can you elaborate on the use of octahydro-1H-indole in synthesizing perindopril?
A6: Octahydro-1H-indole-2-carboxylic acid serves as a crucial starting material for synthesizing perindopril, another ACE inhibitor. The synthesis involves reacting the acid with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride. [, ] Different synthetic strategies utilize various protecting groups and reaction conditions to achieve optimal yields and purity. [, , , ]
Q7: Beyond ACE inhibitors, are there other applications of octahydro-1H-indole derivatives?
A7: Yes, research suggests potential applications in treating lysosomal storage diseases. For instance, chain-branched polyhydroxylated octahydro-1H-indoles have shown promise as glycosidase inhibitors, offering potential as therapeutic agents for these diseases. []
Q8: Have spiroheterocyclic compounds incorporating octahydro-1H-indole been synthesized, and what are their potential applications?
A8: Yes, novel spiroheterocycles containing octahydro-1H-indole moieties have been successfully synthesized via 1,3-dipolar cycloaddition reactions. These compounds, particularly di-spirooxindole analogs, demonstrate promising anticancer activity against various cancer cell lines in vitro. [, ]
Q9: How do ACE inhibitors like trandolapril exert their antihypertensive effects?
A9: Trandolapril, after metabolization to its active form, inhibits ACE, preventing the conversion of angiotensin I to angiotensin II. This inhibition reduces vasoconstriction and aldosterone secretion, leading to a decrease in blood pressure. [, ]
Q10: Are there any known differences in the pharmacological profiles of ACE inhibitors containing octahydro-1H-indole?
A10: Research indicates that certain ACE inhibitors like DU-1777, containing an octahydro-1H-indole moiety, might exert their antihypertensive effects partially through mechanisms beyond ACE inhibition. Studies suggest a possible involvement of ATP-dependent K+ channels, though further investigation is necessary. [, ]
Q11: Can you explain the significance of enantioselectivity in the synthesis of ACE inhibitors?
A11: Enantioselectivity is crucial as different enantiomers of octahydro-1H-indole-2-carboxylic acid can lead to ACE inhibitors with varying potencies and pharmacological profiles. Controlling the stereochemistry during synthesis is essential for developing safe and effective medications. [] For example, an unexpected inversion of enantioselectivity was observed in a copper-catalyzed intramolecular aryl C–N coupling reaction, highlighting the importance of understanding reaction mechanisms and additive effects. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1294638.png)







![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)


